molecular formula C5H2Cl3N B1294687 2,3,6-Trichloropyridine CAS No. 6515-09-9

2,3,6-Trichloropyridine

Cat. No.: B1294687
CAS No.: 6515-09-9
M. Wt: 182.43 g/mol
InChI Key: GPAKJVMKNDXBHH-UHFFFAOYSA-N
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Description

2,3,6-Trichloropyridine is an organic compound with the molecular formula C5H2Cl3N. It is a derivative of pyridine, where three hydrogen atoms are replaced by chlorine atoms at the 2nd, 3rd, and 6th positions. This compound is a colorless to light yellow liquid with a pungent odor and is known for its chemical stability and solubility in organic solvents .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3,6-Trichloropyridine can be synthesized through various methods. One common method involves the chlorination of pyridine derivatives. For instance, pentachloropyridine can be reduced using lithium aluminum hydride to yield this compound . Another method involves the use of catalysts such as cobalt chloride, lanthanum chloride, and ferric chloride supported on a silica carrier .

Industrial Production Methods: In industrial settings, this compound is often produced using continuous processes that involve the chlorination of pyridine in the presence of catalysts. The reaction is typically carried out under controlled temperatures and pressures to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2,3,6-Trichloropyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines, thiols, and alkoxides.

    Reduction: The compound can be reduced to form less chlorinated pyridine derivatives.

    Oxidation: It can undergo oxidation to form pyridine N-oxides.

Common Reagents and Conditions:

Major Products Formed:

    Nucleophilic Substitution: 2,3-dichloropyridine, 2-chloropyridine derivatives.

    Reduction: 2,3-dichloropyridine, 2-chloropyridine.

    Oxidation: Pyridine N-oxides.

Mechanism of Action

The mechanism of action of 2,3,6-trichloropyridine involves its interaction with various molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s chlorinated structure allows it to interact with nucleophilic sites on proteins and other biomolecules, leading to its biological effects .

Comparison with Similar Compounds

  • 2,3,5,6-Tetrachloropyridine
  • 2,3,4,6-Tetrachloropyridine
  • 2,3,4,5-Tetrachloropyridine
  • Pentachloropyridine

Comparison: 2,3,6-Trichloropyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its tetrachlorinated counterparts, it is less reactive but more stable, making it suitable for applications requiring prolonged stability .

Properties

IUPAC Name

2,3,6-trichloropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Cl3N/c6-3-1-2-4(7)9-5(3)8/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPAKJVMKNDXBHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Cl3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0073374
Record name 2,3,6-Trichloropyridine
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Molecular Weight

182.43 g/mol
Source PubChem
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CAS No.

6515-09-9, 29154-14-1
Record name 2,3,6-Trichloropyridine
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Record name Pyridine, 2,3,6-trichloro-
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Record name 2,3,6-Trichloropyridine
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Record name 2.3.6-Trichloropyridine
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Record name 2,3,6-Trichloropyridine
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Synthesis routes and methods I

Procedure details

To a 10 milliliter solution of 5 Normal sodium hydroxide was added a mixture of 5 grams of tetrachloro-4-hydrazinopyridine in 25 milliliters of isopropanol. The mixture was heated at its boiling point with rapid stirring for 2 hours. The mixture was mixed with 100 milliliters of water and the organic material extracted with methylene chloride. The organic phase was water washed and subjected to sublimation. The 2,5,6-trichloropyridine product was recovered in a yield of 1.85 grams (~ 51 percent of theoretical).
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Synthesis routes and methods II

Procedure details

Collins et al., J. Chem. Soc., (c); pages 167-174 (1971) teach that halogens ortho and para to the ring nitrogen in pentachloropyridine are reactive with hydrazine hydrate. This reference further teaches the formation of tetrahalo-4-hydroxy pyridine from the action of aqueous sodium hydroxide on tetrahalo-4-hydrazino pyridines. From this same starting material, 2,3,6-trichloropyridine is formed from the reaction with cuprous oxide in hot water.
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tetrahalo-4-hydroxy pyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the primary synthetic routes to 2,3,6-trichloropyridine?

A1: this compound is frequently synthesized via two main pathways:

  • From Pentachloropyridine: Reduction of pentachloropyridine with lithium aluminum hydride (LiAlH4) in ether yields this compound as the major product. This reaction proceeds through a fascinating mechanism involving the addition of AlH4- across the 3- and 4-positions of the pyridine ring, followed by an unusual cis-elimination. [, ]
  • From Trichloro-1,2,4-triazine: Diels-Alder reactions of trichloro-1,2,4-triazine with specific dienes like bicyclo[2.2.1]hepta-2,5-diene or quadricyclane result in the formation of this compound. This occurs through the loss of cyclopentadiene from the initial dihydropyridine intermediate formed during the reaction. []

Q2: Can this compound be selectively dechlorinated?

A: Yes, research indicates that selective dechlorination of this compound is achievable. One method utilizes a palladium catalyst supported on graphene oxide (Pd/GO) in the presence of hydrogen gas. This catalytic hydrogenation process, typically conducted at temperatures between 20°C to 100°C and hydrogen pressures of 1-6 MPa, preferentially removes the chlorine atom at the 6-position, resulting in the formation of 2,3-dichloropyridine. []

Q3: Are there alternative methods for synthesizing 2,3-dichloropyridine from this compound that avoid high pressure hydrogenation?

A: Yes, researchers have developed a method employing a transfer hydrogenation approach. This procedure uses an organic compound as the hydrogen donor, a palladium on carbon (Pd/C) catalyst, and an alcoholic solvent (C1-C4). The reaction occurs under milder conditions compared to the Pd/GO catalyzed hydrogenation, offering potential advantages for large-scale synthesis. []

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